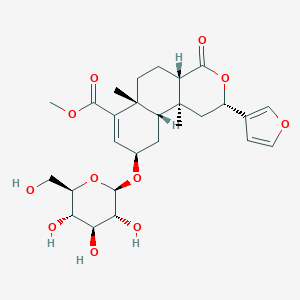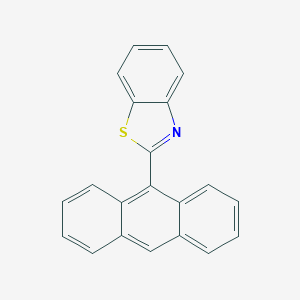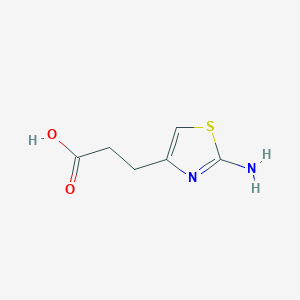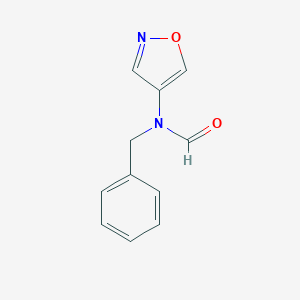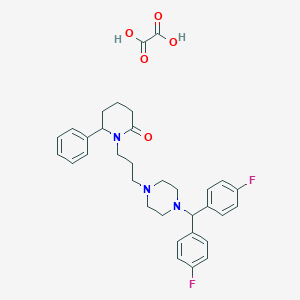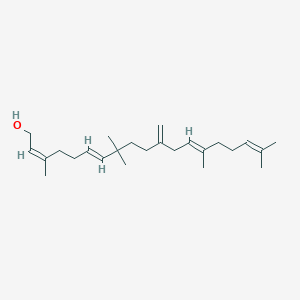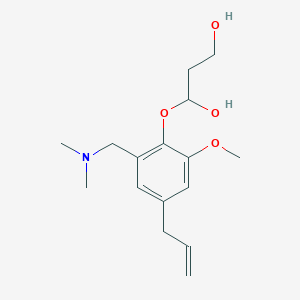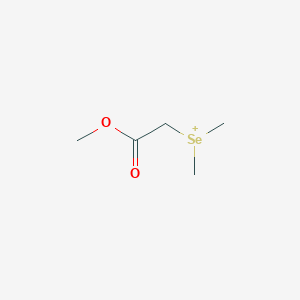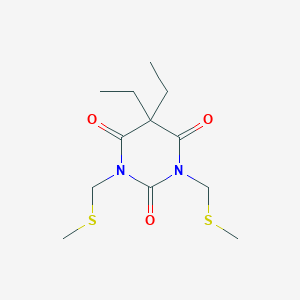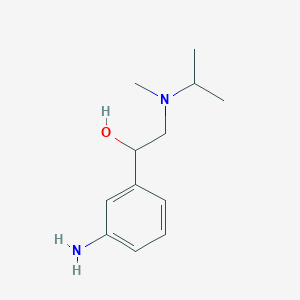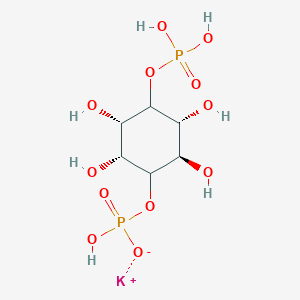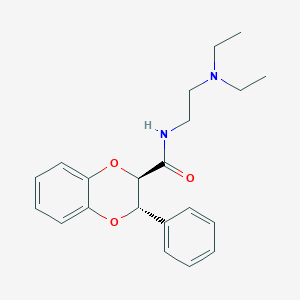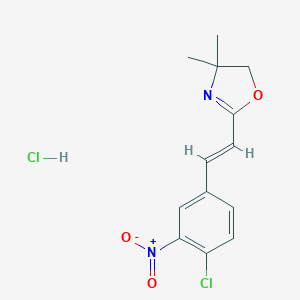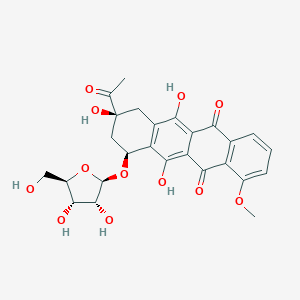
7-O-Ribofuranosyldaunomycinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-O-Ribofuranosyldaunomycinone is a natural product that belongs to the anthracycline family of antibiotics. It is commonly referred to as RDM-1 and is produced by Streptomyces sp. RDM-1 has shown promising results in the field of cancer research due to its potent cytotoxic activity against various cancer cell lines.
作用機序
RDM-1 exerts its cytotoxic activity by intercalating into DNA and inhibiting topoisomerase II, which results in the inhibition of DNA replication and cell division. RDM-1 also induces DNA damage and inhibits angiogenesis, which further contributes to its cytotoxic activity.
生化学的および生理学的効果
RDM-1 has been shown to induce apoptosis in cancer cells by inhibiting topoisomerase II, which results in the inhibition of DNA replication and cell division. RDM-1 also induces DNA damage and inhibits angiogenesis, which further contributes to its cytotoxic activity. RDM-1 has also been shown to induce oxidative stress in cancer cells, which results in the production of reactive oxygen species (ROS) and the activation of various signaling pathways.
実験室実験の利点と制限
One of the advantages of RDM-1 is its potent cytotoxic activity against various cancer cell lines. RDM-1 also has a unique mechanism of action, which makes it a promising candidate for the development of new cancer therapies. However, RDM-1 has some limitations for lab experiments, such as its low solubility in water, which makes it difficult to administer in vivo. RDM-1 also has some toxic side effects, which limit its clinical use.
将来の方向性
There are many future directions for the research and development of RDM-1. One direction is to develop new analogs of RDM-1 with improved solubility and reduced toxicity. Another direction is to investigate the potential of RDM-1 in combination with other chemotherapeutic agents to enhance its cytotoxic activity. Additionally, the development of new drug delivery systems for RDM-1 could improve its efficacy and reduce its toxicity. Finally, further research is needed to fully understand the mechanism of action of RDM-1 and its potential for the treatment of various types of cancer.
Conclusion
In conclusion, RDM-1 is a promising natural product with potent cytotoxic activity against various cancer cell lines. Its unique mechanism of action makes it a promising candidate for the development of new cancer therapies. However, further research is needed to fully understand its mechanism of action and to overcome its limitations for lab experiments. The future directions for the research and development of RDM-1 are promising and could lead to the development of new and effective cancer therapies.
合成法
RDM-1 is synthesized by the fermentation of Streptomyces sp. The isolation of RDM-1 involves the extraction of the compound from the culture broth followed by purification using various chromatographic techniques. The chemical structure of RDM-1 was determined using various spectroscopic techniques such as UV, IR, and NMR.
科学的研究の応用
RDM-1 has shown promising results in the field of cancer research due to its potent cytotoxic activity against various cancer cell lines. It has been shown to induce apoptosis in cancer cells by inhibiting topoisomerase II, which is an important enzyme involved in DNA replication and cell division. RDM-1 has also been shown to inhibit the growth of cancer cells by inducing DNA damage and inhibiting angiogenesis.
特性
CAS番号 |
105444-04-0 |
|---|---|
製品名 |
7-O-Ribofuranosyldaunomycinone |
分子式 |
C26H26O12 |
分子量 |
530.5 g/mol |
IUPAC名 |
(7S,9S)-9-acetyl-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C26H26O12/c1-9(28)26(35)6-11-16(13(7-26)37-25-24(34)21(31)14(8-27)38-25)23(33)18-17(20(11)30)19(29)10-4-3-5-12(36-2)15(10)22(18)32/h3-5,13-14,21,24-25,27,30-31,33-35H,6-8H2,1-2H3/t13-,14+,21+,24+,25+,26-/m0/s1 |
InChIキー |
OJTIHTGLDWDELH-MCDZYTKUSA-N |
異性体SMILES |
CC(=O)[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)O)O |
SMILES |
CC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5C(C(C(O5)CO)O)O)O |
正規SMILES |
CC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5C(C(C(O5)CO)O)O)O |
同義語 |
7-O-(D-ribofuranosyl)daunomycinone 7-O-RFDNM 7-O-ribofuranosyldaunomycinone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



